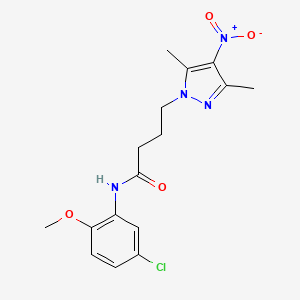![molecular formula C17H17N3O4 B6024084 N-[4-(isobutyrylamino)phenyl]-4-nitrobenzamide](/img/structure/B6024084.png)
N-[4-(isobutyrylamino)phenyl]-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(isobutyrylamino)phenyl]-4-nitrobenzamide, also known as INB-4, is a chemical compound that has been extensively studied for its potential use in scientific research. INB-4 is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a promising tool for investigating various cellular processes.
作用機序
The mechanism of action of N-[4-(isobutyrylamino)phenyl]-4-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition leads to changes in gene expression that can affect cellular processes such as cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. The compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by various insults. This compound has been shown to affect various signaling pathways, including the PI3K/Akt pathway and the MAPK/ERK pathway.
実験室実験の利点と制限
N-[4-(isobutyrylamino)phenyl]-4-nitrobenzamide has several advantages for use in lab experiments. It is a small molecule that is readily available and easy to synthesize, making it a convenient tool for investigating various cellular processes. However, there are also limitations to its use. This compound has been shown to have off-target effects on other enzymes and signaling pathways, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-[4-(isobutyrylamino)phenyl]-4-nitrobenzamide. One area of interest is the development of more selective inhibitors of HDACs, which could improve the specificity of the compound and reduce its off-target effects. Another area of interest is the investigation of the neuroprotective effects of this compound in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, the use of this compound in combination with other compounds or therapies could be explored as a potential treatment for cancer and other diseases.
合成法
The synthesis of N-[4-(isobutyrylamino)phenyl]-4-nitrobenzamide involves several steps, beginning with the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. This compound is then reacted with 4-aminophenylisobutyrate to form this compound. The synthesis of this compound is a well-established method, and the compound is readily available for research purposes.
科学的研究の応用
N-[4-(isobutyrylamino)phenyl]-4-nitrobenzamide has been used extensively in scientific research, particularly in the fields of cancer biology and neuroscience. The compound has been shown to have a range of effects on cellular processes, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. This compound has also been shown to have neuroprotective effects, making it a promising tool for investigating the mechanisms underlying various neurological disorders.
特性
IUPAC Name |
N-[4-(2-methylpropanoylamino)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-11(2)16(21)18-13-5-7-14(8-6-13)19-17(22)12-3-9-15(10-4-12)20(23)24/h3-11H,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFNENAUMXRROW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[1-(2,2-dimethylpropyl)-2-pyrrolidinyl]-N-[3-(1H-tetrazol-5-yl)propyl]-2-thiophenecarboxamide](/img/structure/B6024012.png)
![3-{[(2-chlorobenzyl)amino]methyl}-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6024014.png)
![ethyl 2-[(3-chlorophenyl)amino]-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6024018.png)
![N-methyl-1-[4-(methylthio)benzoyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6024023.png)
![N-benzyl-6-(3-methoxy-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6024038.png)
![ethyl 4-({1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amino)-1-piperidinecarboxylate](/img/structure/B6024046.png)
![3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B6024058.png)
![2-[(4-methoxyphenoxy)methyl]-N-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-1,3-oxazole-4-carboxamide](/img/structure/B6024065.png)
![3-(3-{[7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}phenoxy)-N,N-dimethyl-1-propanamine](/img/structure/B6024072.png)
![N-1-adamantyl-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6024075.png)
![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]adamantane-1-carboxamide](/img/structure/B6024078.png)

![8-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B6024096.png)